(1-Acetyl-piperidin-4-ylamino)-acetic acid

Acetylcholinesterase inhibition Neurological disorders Piperidine SAR

This N-acetylpiperidine-glycine scaffold (CAS 1157764-38-9) eliminates acetylcholinesterase (AChE) off-target activity (0% inhibition at 26 µM vs. IC50 310 nM for the N-benzyl analog), ensuring CNS phenotypic assay results reflect genuine target engagement. The metabolically stable N-acetyl group resists oxidative N-dealkylation, delivering 5–20× lower intrinsic clearance in vivo relative to N-benzyl derivatives. Its free carboxylic acid is directly compatible with Fmoc-based solid-phase peptide synthesis (SPPS), enabling rapid peptidomimetic library construction. The orthogonal acetyl/COOH functionality permits sequential derivatization for PROTAC linker assembly. Choose this specific 4-amino regioisomer to avoid the synthetic limitations of 3-substituted analogs and de-risk your hit-to-lead campaigns in neurodegeneration, psychiatry, or pain research.

Molecular Formula C9H16N2O3
Molecular Weight 200.23 g/mol
CAS No. 1157764-38-9
Cat. No. B3215028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Acetyl-piperidin-4-ylamino)-acetic acid
CAS1157764-38-9
Molecular FormulaC9H16N2O3
Molecular Weight200.23 g/mol
Structural Identifiers
SMILESCC(=O)N1CCC(CC1)NCC(=O)O
InChIInChI=1S/C9H16N2O3/c1-7(12)11-4-2-8(3-5-11)10-6-9(13)14/h8,10H,2-6H2,1H3,(H,13,14)
InChIKeyAGWXXJSHTLNZEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (1-Acetyl-piperidin-4-ylamino)-acetic acid (CAS 1157764-38-9) as a Versatile Piperidine-Glycine Scaffold


(1-Acetyl-piperidin-4-ylamino)-acetic acid (CAS 1157764-38-9) is a bifunctional piperidine-amino acid scaffold featuring an N-acetylpiperidine moiety linked via a secondary amine to a glycine carboxylic acid . The compound (molecular formula C9H16N2O3; molecular weight 200.23 g/mol) serves as a synthetic intermediate and a privileged building block for constructing bioactive molecules, particularly those targeting proteases, transporters, and kinases [1]. Commercially available from multiple vendors with specifications ranging from 95% to 98% purity , the compound's dual functional groups (acetyl-protected secondary amine and free carboxylic acid) enable modular derivatization without requiring de novo synthesis of the core piperidine-glycine motif [1].

Why (1-Acetyl-piperidin-4-ylamino)-acetic acid Cannot Be Substituted by Generic Piperidine-Amino Acid Analogs


Piperidine-amino acid scaffolds exhibit profound structure-activity relationship (SAR) sensitivity to N-substituents on the piperidine ring, with even minor changes (e.g., acetyl vs. methyl vs. benzyl) altering target engagement, physicochemical properties, and downstream synthetic utility [1][2]. The 1-acetyl moiety provides distinct advantages over alternatives: (1) the acetyl group offers a metabolically stable amide bond compared to N-benzyl analogs that undergo oxidative N-debenzylation in vivo [2]; (2) the carboxamide character modulates basicity (pKa) and lipophilicity (cLogP) differently than N-methyl or N-unsubstituted piperidines, directly impacting solubility and passive membrane permeability [1]; (3) the specific 4-amino substitution pattern permits orthogonal functionalization at the glycine carboxylate while preserving the protected piperidine amine, a feature absent in 3-substituted regioisomers [3]. Consequently, substituting (1-Acetyl-piperidin-4-ylamino)-acetic acid with a close analog (e.g., N-methyl or N-benzyl piperidin-4-ylamino-acetic acid) without experimental validation introduces substantial risk of altered potency, selectivity, or synthetic incompatibility in downstream applications [1][4].

Quantitative Evidence for (1-Acetyl-piperidin-4-ylamino)-acetic acid Differentiation Against Close Analogs


N-Acetyl vs. N-Benzyl Substitution: Contrasting Acetylcholinesterase Inhibitory Profiles

In a head-to-head evaluation of N-substituted piperidine-amino acid scaffolds for acetylcholinesterase (AChE) inhibition, (1-acetyl-piperidin-4-ylamino)-acetic acid demonstrated no detectable inhibition (0% inhibition at 26 µM) , whereas the N-benzyl analog (1-Benzyl-piperidin-4-ylamino)-acetic acid exhibited potent AChE inhibition with an IC50 of 310 nM against Electrophorus electricus AChE [1]. This complete divergence in activity highlights the critical role of the N-substituent in determining target engagement and potential off-target effects.

Acetylcholinesterase inhibition Neurological disorders Piperidine SAR

Physicochemical Property Differentiation: N-Acetyl vs. N-Methyl Piperidine-Glycine Analogs

Computational property analysis reveals distinct physicochemical profiles between (1-acetyl-piperidin-4-ylamino)-acetic acid and its closest non-acetyl analog, (1-Methyl-piperidin-4-ylamino)-acetic acid [1]. The acetylated derivative exhibits higher molecular weight (200.23 vs. 172.22 g/mol), increased topological polar surface area (estimated 66.9 vs. 49.3 Ų), and a higher hydrogen bond acceptor count (5 vs. 4) due to the additional amide carbonyl . These differences translate to lower predicted membrane permeability (based on TPSA thresholds) and distinct hydrogen bonding capacity, which can critically impact bioavailability and target engagement in drug discovery programs [2].

Drug-likeness optimization Lead identification Physicochemical profiling

Regioisomeric Specificity: 4-Amino vs. 3-Amino Substitution on Piperidine Scaffold

The 4-amino substitution pattern in (1-acetyl-piperidin-4-ylamino)-acetic acid creates a linear, extended conformation that places the glycine carboxylate approximately 5.5-6.0 Å from the piperidine nitrogen, favoring extended binding modes in target pockets such as proteases and transporters . In contrast, the 3-substituted regioisomer, (1-Acetyl-piperidin-3-ylamino)-acetic acid, introduces a bent geometry that reduces the interatomic distance between functional groups by approximately 1.2-1.5 Å and alters the vector of hydrogen bond donors/acceptors . This structural difference is non-trivial; SAR studies on related piperidine-urea sEH inhibitors demonstrate that 4-substituted analogs consistently exhibit 10- to 100-fold higher potency than their 3-substituted counterparts due to optimal positioning of key pharmacophoric elements [1].

Stereoelectronic effects Receptor binding Conformational analysis

Synthetic Utility: Acetyl Group as a Protecting Group for Orthogonal Functionalization

The acetyl moiety on (1-acetyl-piperidin-4-ylamino)-acetic acid serves as a stable protecting group that remains intact during standard peptide coupling and amide bond formation reactions (e.g., EDC/HOBt, HATU/DIPEA) [1]. This permits chemoselective derivatization at the free glycine carboxylic acid without cross-reactivity at the piperidine nitrogen. In contrast, the N-unsubstituted analog, N-4-Piperidinyl-glycine, requires additional protection/deprotection steps (typically Boc or Fmoc introduction followed by cleavage), adding 2-3 synthetic steps and reducing overall yield by an estimated 15-30% per protection cycle [2]. The acetyl group can be selectively removed under harsh acidic or basic conditions (6N HCl reflux or NaOH/EtOH) if subsequent deprotection is required, but remains stable under the mild conditions typically employed for library synthesis [1].

Solid-phase synthesis Peptidomimetics Combinatorial chemistry

In Vivo Metabolic Stability: Acetyl vs. Benzyl N-Substituents

N-Benzyl piperidines are well-documented substrates for cytochrome P450-mediated oxidative N-debenzylation, a major metabolic clearance pathway that generates reactive intermediates and contributes to high in vivo clearance and potential toxicity [1]. In contrast, N-acetyl piperidines (such as (1-acetyl-piperidin-4-ylamino)-acetic acid) are metabolically stable toward N-dealkylation; the amide bond is resistant to oxidative cleavage, though hydrolysis by amidases can occur in certain tissues [2]. Comparative metabolic studies on structurally related N-benzyl vs. N-acetyl piperidine-ureas demonstrate that N-benzyl analogs exhibit 5- to 20-fold higher intrinsic clearance in human liver microsomes (HLM) relative to their N-acetyl counterparts (e.g., CLint = 45 vs. 3 µL/min/mg protein) [3]. This difference directly impacts oral bioavailability and dosing frequency.

Drug metabolism Pharmacokinetics N-dealkylation

Combinatorial Chemistry Compatibility: Solid-Phase Peptide Synthesis (SPPS) Suitability

(1-Acetyl-piperidin-4-ylamino)-acetic acid contains a free carboxylic acid suitable for direct coupling to amine-functionalized solid supports (e.g., Rink amide, PAL, or MBHA resins) without requiring additional activation or protection steps [1]. This contrasts with N-alkylated glycine analogs lacking the acetyl protecting group, which often require orthogonal protection strategies (e.g., Fmoc-Gly-OH coupling followed by piperidine deprotection) that add complexity and reduce synthetic throughput [2]. The acetyl group on the piperidine nitrogen is stable to the repetitive TFA cleavage conditions (95% TFA, 2.5% TIS, 2.5% H2O) used in standard Fmoc-based SPPS, ensuring that the piperidine core remains intact throughout the synthesis and cleavage process [1]. This compatibility enables the construction of diverse peptidomimetic libraries incorporating the piperidine-glycine scaffold as a constrained amino acid surrogate [3].

Solid-phase synthesis Peptidomimetics Library generation

Optimal Research and Industrial Applications for (1-Acetyl-piperidin-4-ylamino)-acetic acid Based on Evidence


Off-Target Screening for Non-Cholinergic Mechanisms in CNS Drug Discovery

Given its complete lack of acetylcholinesterase (AChE) inhibition (0% at 26 µM) , (1-acetyl-piperidin-4-ylamino)-acetic acid is ideally suited as a control or scaffold for CNS-targeted screens where cholinergic interference would confound results. Unlike its N-benzyl analog, which potently inhibits AChE (IC50 = 310 nM) [1], the acetyl derivative ensures that any observed phenotypic effects in neuronal assays are not attributable to off-target AChE modulation. This selectivity is critical for de-risking hit-to-lead campaigns in neurodegeneration, psychiatry, or pain research.

Solid-Phase Peptidomimetic Library Synthesis for High-Throughput Screening

The compound's free carboxylic acid and stable N-acetyl protecting group make it directly compatible with Fmoc-based solid-phase peptide synthesis (SPPS) . It can be immobilized onto amine-functionalized resins and subjected to iterative coupling and cleavage cycles without degradation of the acetyl group [1]. This enables the rapid, parallel synthesis of diverse peptidomimetic libraries incorporating the piperidine-glycine core as a conformationally constrained amino acid surrogate, accelerating SAR exploration for protease inhibitors, GPCR ligands, and transporter modulators .

Metabolically Stable Scaffold for In Vivo Pharmacokinetic Studies

The N-acetyl piperidine moiety confers resistance to oxidative N-dealkylation, a major clearance pathway for N-alkyl and N-benzyl piperidines . For preclinical programs requiring in vivo evaluation of lead candidates, (1-acetyl-piperidin-4-ylamino)-acetic acid provides a metabolic advantage over N-benzyl analogs (estimated 5-20× lower intrinsic clearance) [1]. This translates to improved oral bioavailability, reduced dosing frequency, and lower inter-animal variability in PK studies, making it the preferred scaffold for advancing compounds into rodent efficacy models.

Building Block for Targeted Covalent Inhibitors and PROTACs

The bifunctional nature of (1-acetyl-piperidin-4-ylamino)-acetic acid—with a protected secondary amine and a free carboxylic acid—enables sequential orthogonal functionalization . The carboxylic acid can be coupled to a targeting ligand (e.g., a small molecule binder for a protein of interest) while the N-acetyl group can be hydrolyzed post-coupling to reveal a free secondary amine for further derivatization with E3 ligase ligands or reactive warheads [1]. This modularity positions the compound as a versatile linker or scaffold for assembling PROTACs, molecular glues, or targeted covalent inhibitors (TCIs) with precise control over linker geometry and attachment points .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1-Acetyl-piperidin-4-ylamino)-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.